
Cuprous ion
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Description
The cuprous ion (Cu⁺) is a monovalent copper species characterized by a [Ar]3d¹⁰ electronic configuration, rendering it diamagnetic . This ion plays critical roles in redox chemistry, biological systems, and industrial applications. Unlike its oxidized counterpart, cupric ion (Cu²⁺), Cu⁺ is unstable in aqueous solutions, often disproportionating into Cu²⁺ and metallic Cu under aerobic conditions . Its redox activity is central to enzymatic catalysis (e.g., in cytochrome c oxidase) and environmental processes like Fenton-like reactions .
Q & A
Q. What experimental approaches are recommended to study electron transfer mechanisms involving cuprous ions in aqueous solutions?
Methodological Answer:
To investigate electron transfer dynamics (e.g., Cu⁺ → electrode), combine electrochemical methods (cyclic voltammetry) with spectroscopic techniques like X-ray absorption spectroscopy (XAS) to track oxidation state changes . For solvation shell analysis, use molecular dynamics (MD) simulations parameterized with neutron scattering data to model Jahn-Teller distortions, though conflicting interpretations require validation against experimental ion-pairing studies .
Key Data:
- Solvation shell dynamics: MD simulations reveal asymmetric Cu⁺ hydration structures, but neutron scattering data lacks conclusive Jahn-Teller evidence .
- Electrode interactions: Overpotential thresholds for Cu⁺ electron transfer vary with pH and counterion presence (e.g., Cl⁻) .
Q. How can researchers accurately quantify cuprous ion activity in complex matrices like seawater?
Methodological Answer:
Calculate activity coefficients (γ) using the Davies equation, incorporating ionic strength (I) derived from seawater composition (e.g., I ≈ 0.63 for [Cl⁻] = 0.48 M) . For direct measurement, employ ion-selective electrodes (ISEs) calibrated against standard Cu⁺ solutions, noting interference from Cu²⁺ and organic ligands. Validate via anodic stripping voltammetry (ASV) with a mercury-film electrode to distinguish Cu⁺ from other redox-active species .
Key Data:
- Activity coefficient (γ) for Cu⁺ in seawater: ~0.67 .
- Solubility product (K_sp) of CuOH in seawater: Derived from (Cu⁺)(OH⁻) = 1.2 × 10⁻¹⁵ .
Q. What advanced techniques resolve structural ambiguities in this compound-ligand complexes?
Methodological Answer:
Use ion mobility-mass spectrometry (IMS-MS) with collision-induced dissociation (CID) to differentiate isomers. Couple with this compound-induced fragmentation (e.g., Cu⁺ adducts) to enhance specificity in identifying coordination geometries . Pair synchrotron-based XAS (e.g., EXAFS) with density functional theory (DFT) to refine bond-length distributions in Cu⁺-organic complexes .
Example Workflow:
Prepare Cu⁺-ligand complexes in inert atmosphere.
Analyze via IMS-MS with Cu⁺ doping for adduct formation.
Compare experimental EXAFS spectra to DFT-simulated models.
Q. How should researchers address contradictions in reported Jahn-Teller effects for hydrated cuprous ions?
Methodological Answer:
Reconcile discrepancies by:
- Re-evaluating MD simulation parameters (e.g., force fields for Cu⁺-H₂O interactions) .
- Conducting temperature-dependent XAS to probe dynamic symmetry breaking.
- Testing ion-pairing hypotheses (e.g., Cu⁺-Cl⁻ complexes in seawater) via Raman spectroscopy .
Critical Analysis:
- Neutron scattering data alone cannot confirm static Jahn-Teller distortions; dynamic averaging may mask effects .
- Ion pairing with Cl⁻ alters solvation symmetry, complicating interpretation .
Q. What methodologies optimize the synthesis and stabilization of cuprous ions in aerobic aqueous systems?
Methodological Answer:
- Synthesis: Reduce Cu²⁺ using ascorbic acid or hydrazine under nitrogen, with real-time monitoring via UV-Vis (λ = 450 nm for Cu⁺) .
- Stabilization: Introduce chelators (e.g., neocuproine) or matrix isolation in polymeric gels to inhibit oxidation. Validate stability via cyclic voltammetry over 24-hour periods .
Stability Data:
- Half-life of unchelated Cu⁺ in aerated water: <10 minutes at pH 6.
- Neocuproine-Cu⁺ complex stability constant (log β): ~15.2 .
Q. How can computational models improve predictions of this compound reactivity in environmental systems?
Methodological Answer:
Develop hybrid quantum mechanics/molecular mechanics (QM/MM) models to simulate Cu⁺ interactions with organic matter. Parameterize using experimental EXAFS and redox potential data. Validate against field measurements (e.g., Cu⁺ speciation in marine biofilms) .
Model Limitations:
- Challenges in simulating dynamic solvent effects over microsecond timescales.
- Ion-pairing equilibria require explicit inclusion of counterions (e.g., Cl⁻, SO₄²⁻) .
Q. What strategies mitigate interference from cupric ions (Cu²⁺) when analyzing cuprous species?
Methodological Answer:
- Separation: Use chelation resins (e.g., bathocuproine-functionalized silica) to selectively bind Cu⁺.
- Detection: Employ differential pulse voltammetry (DPV) with a gold ultramicroelectrode, leveraging distinct redox potentials (Cu⁺: ~0.15 V vs. Ag/AgCl; Cu²⁺: ~0.34 V) .
Interference Threshold:
Comparison with Similar Compounds
Electronic and Magnetic Properties
Cuprous ion (Cu⁺) is distinct from other monovalent and polyvalent ions in its electronic structure and bonding behavior:
Property | This compound (Cu⁺) | Ferrous Ion (Fe²⁺) | Mercurous Ion (Hg₂²⁺) |
---|---|---|---|
Electronic Config. | [Ar]3d¹⁰ | [Ar]3d⁶ | [Xe]4f¹⁴5d¹⁰6s¹ (shared) |
Magnetic Behavior | Diamagnetic | Paramagnetic (4 unpaired e⁻) | Diamagnetic (Hg-Hg bond) |
Common Oxidation States | +1 | +2, +3 | +1 (as Hg₂²⁺ dimer) |
Stability in Solution | Low (disproportionates) | Moderate (oxidizes to Fe³⁺) | High (covalent dimer) |
- Mercurous Ion (Hg₂²⁺) : Unlike Cu⁺, Hg⁺ exists as a covalent dimer (Hg-Hg bond) to achieve diamagnetism, avoiding unpaired electrons .
- Ferrous Ion (Fe²⁺) : Paramagnetic due to four unpaired d-electrons, Fe²⁺ is more redox-active in biological systems (e.g., hemoglobin) but requires stabilization against oxidation to Fe³⁺ .
Redox Reactivity and Dioxygen Binding
Cuprous ions exhibit unique reactivity with molecular oxygen, differing from Fe²⁺ and other transition metals:
Table 1: Redox and Dioxygen Reactivity of Cu⁺ vs. Fe²⁺
- Synthetic Cu⁺ complexes bind O₂ with low activation barriers, enabling rapid electron transfer in enzymes like cytochrome c oxidase .
- Fe²⁺ in heme proteins favors strong O₂ binding for transport but requires higher energy for redox transitions .
CUPRAC Assay vs. FRAP Assay
Assay | CUPRAC (Cu²⁺ → Cu⁺) | FRAP (Fe³⁺ → Fe²⁺) |
---|---|---|
pH Range | Neutral (pH 7) | Acidic (pH 3.6) |
Detectable Antioxidants | Thiols, phenolics, liposolubles | Limited to hydrophilic |
Sensitivity | 450 nm (Cu⁺-neocuproine) | 593 nm (Fe²⁺-TPTZ) |
Applications | Food, biological samples | Plasma, serum |
- CUPRAC leverages Cu⁺'s redox versatility to detect a broader range of antioxidants compared to Fe-based FRAP .
Fenton-like Reactions
Parameter | Cu⁺/Cu²⁺ System | Fe²⁺/Fe³⁺ System |
---|---|---|
Hydroxyl Radical (•OH) Yield | High (fast ROS generation) | Moderate |
Mineralization Efficiency | Faster BPA degradation | Slower but more efficient |
Charge Consumption | High (excess charge needed) | Low (82% mineralization) |
- Cu⁺ accelerates pollutant degradation (e.g., bisphenol A) but is less energy-efficient than Fe²⁺ due to higher charge requirements .
Properties
CAS No. |
17493-86-6 |
---|---|
Molecular Formula |
Cu+ |
Molecular Weight |
63.55 g/mol |
IUPAC Name |
copper(1+) |
InChI |
InChI=1S/Cu/q+1 |
InChI Key |
VMQMZMRVKUZKQL-UHFFFAOYSA-N |
SMILES |
[Cu+] |
Canonical SMILES |
[Cu+] |
Key on ui other cas no. |
139076-62-3 17493-86-6 |
Synonyms |
cuprous ion |
Origin of Product |
United States |
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